![molecular formula C11H17N B100725 N-[(3-甲基苯基)甲基]丙-1-胺 CAS No. 16096-52-9](/img/structure/B100725.png)

N-[(3-甲基苯基)甲基]丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

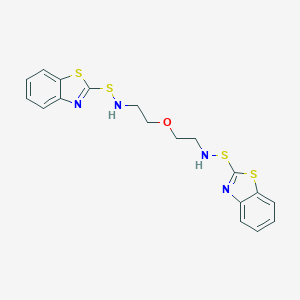

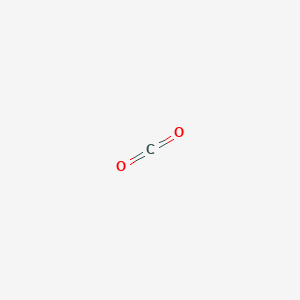

The synthesis of related amines involves several key steps, including asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin . Additionally, the synthesis of N-arylpyrroles and allylic amines through reactions involving unfunctionalized dienes, nitroarenes, and carbon monoxide catalyzed by Ru(CO)3(Ar-BIAN) is reported . These methods could potentially be adapted for the synthesis of "N-[(3-Methylphenyl)methyl]propan-1-amine".

Molecular Structure Analysis

The molecular structure and the presence of substituents can significantly influence the properties of amines. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry and affects the photochemical behavior . Similarly, the structural analysis of N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene] amine and its metal complexes using density functional theory (DFT) provides insights into the electronic and charge transfer properties .

Chemical Reactions Analysis

The reactivity of amines can be quite diverse. For example, N-methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . The domino reaction of 3-(2-formylphenoxy)propenoates and amines to synthesize N-substituted 1,4-dihydropyridines is another example of the chemical versatility of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by their molecular structure. The study of N-tert-butanesulfinyl imines shows their versatility as intermediates for the asymmetric synthesis of amines, with the tert-butanesulfinyl group serving as a powerful chiral directing group . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," demonstrates how structural modifications can enhance certain properties .

科学研究应用

合成和催化

N-[(3-甲基苯基)甲基]丙-1-胺在各种化学品的合成中发挥着作用。Senthamarai 等人 (2018) 详细介绍了使用氮掺杂、石墨烯活化的纳米级 Co3O4 基催化剂对 N-甲基化和 N-烷基化胺进行快速合成的方法。这种合成方法对于生产生命科学分子和散装化学品非常重要 (Senthamarai 等人, 2018).

结构分析

该化合物已被用于结构分析研究。Nycz 等人 (2011) 对几种卡西酮进行了 X 射线结构和计算研究, 其中 N-[(3-甲基苯基)甲基]丙-1-胺用作表征各种结构的参考 (Nycz 等人, 2011).

药物化学

在药物化学中, 该化合物已被合成和表征用于各种目的。Kavanagh 等人 (2013) 描述了 N-甲基-3-苯基-降冰片烷-2-胺的合成和表征, 该化合物与 N-[(3-甲基苯基)甲基]丙-1-胺相关, 突出了其在药物化学中的相关性 (Kavanagh 等人, 2013).

药理学

在药理学中, 研究重点是 N-[(3-甲基苯基)甲基]丙-1-胺的衍生物的潜在治疗应用。Grimwood 等人 (2011) 讨论了 κ-阿片受体拮抗剂的药理学特征, 该拮抗剂是 N-[(3-甲基苯基)甲基]丙-1-胺的衍生物, 突出了其在治疗抑郁症和成瘾障碍中的潜力 (Grimwood 等人, 2011).

化学和腐蚀

在化学中, N-[(3-甲基苯基)甲基]丙-1-胺衍生物用于腐蚀研究。高等人 (2007) 合成了叔胺, 包括 N-[(3-甲基苯基)甲基]丙-1-胺的衍生物, 并研究了它们在抑制碳钢腐蚀中的性能 (高等人, 2007).

生物医学研究

在生物医学研究中, N-[(3-甲基苯基)甲基]丙-1-胺衍生物已被研究其 DNA 结合能力。Carreon 等人 (2014) 合成了 N-[(3-甲基苯基)甲基]丙-1-胺的阳离子聚噻吩衍生物, 以用于基因传递 (Carreon 等人, 2014).

酶学研究

Abdel-Monem (1975) 研究了叔胺的 N-去甲基化, 包括 N-[(3-甲基苯基)甲基]丙-1-胺, 以了解药物代谢中涉及的酶促过程 (Abdel-Monem, 1975).

属性

IUPAC Name |

N-[(3-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKKIUWNPPDLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640850 |

Source

|

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Methylphenyl)methyl]propan-1-amine | |

CAS RN |

16096-52-9 |

Source

|

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)